molecular formula C18H16F4N2O2 B4713806 N,N'-bis(3,4-difluorophenyl)hexanediamide

N,N'-bis(3,4-difluorophenyl)hexanediamide

Cat. No.: B4713806
M. Wt: 368.3 g/mol
InChI Key: HSRNBIFBZACJQB-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-difluorophenyl)hexanediamide is an organic compound with the molecular formula C18H16F4N2O2 This compound is characterized by the presence of two 3,4-difluorophenyl groups attached to a hexanediamide backbone

Properties

IUPAC Name

N,N'-bis(3,4-difluorophenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O2/c19-13-7-5-11(9-15(13)21)23-17(25)3-1-2-4-18(26)24-12-6-8-14(20)16(22)10-12/h5-10H,1-4H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRNBIFBZACJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-difluorophenyl)hexanediamide typically involves the reaction of 3,4-difluoroaniline with hexanedioyl dichloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3,4-difluorophenyl)hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach offers advantages such as improved reaction rates, higher yields, and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-difluorophenyl)hexanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(3,4-difluorophenyl)hexanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-difluorophenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-difluorophenyl)hexanediamide
  • N,N’-bis(3,5-difluorophenyl)hexanediamide
  • N,N’-bis(4-fluorophenyl)hexanediamide

Uniqueness

N,N’-bis(3,4-difluorophenyl)hexanediamide is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its chemical reactivity and interaction with biological targets. This unique structure can result in different physical, chemical, and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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